3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione is a heterocyclic compound featuring a thiolane ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process might also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction cascades or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-Carboxy-PROXYL
- 4-Amino-TEMPO
Uniqueness
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications.
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(3-methoxy-2-methyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO3S/c1-6-7(5-8,11-2)3-4-12(6,9)10/h6H,3-5,8H2,1-2H3 |
InChI Key |
UYHGSJSBWNQLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)(CN)OC |
Origin of Product |
United States |
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